2-Isopropyl-8-oxa-2-azaspiro[4.5]decane

Catalog No.
S14534335
CAS No.
M.F
C11H21NO
M. Wt
183.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-8-oxa-2-azaspiro[4.5]decane

Product Name

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane

IUPAC Name

2-propan-2-yl-8-oxa-2-azaspiro[4.5]decane

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C11H21NO/c1-10(2)12-6-3-11(9-12)4-7-13-8-5-11/h10H,3-9H2,1-2H3

InChI Key

ODAVPQOTDHQFRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCOCC2

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane is a bicyclic compound featuring a unique spirocyclic structure that includes both nitrogen and oxygen atoms within its framework. Its molecular formula is C12H19NOC_{12}H_{19}NO, and it is characterized by the presence of an isopropyl group at the second position, contributing to its distinctive chemical properties. The compound belongs to a class of spiro compounds that exhibit significant biological and chemical reactivity, making them of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide to convert alcohols into ketones or aldehydes.
  • Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of various alkyl or aryl groups through the use of alkyl halides.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research into the biological activity of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane has indicated potential antimicrobial and anticancer properties. The spirocyclic structure may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways. Its unique molecular architecture allows for specific binding interactions, which could lead to modulation of enzyme activity or receptor signaling, making it a candidate for further pharmacological studies.

The synthesis of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis often begins with commercially available reagents such as tetrahydropyran derivatives and halogenated compounds (e.g., 1-bromo-2-fluoroethane).
  • Reaction Conditions: Key steps may include nucleophilic substitution followed by cyclization reactions to form the spirocyclic structure.
  • Purification: After synthesis, compounds are usually purified through techniques like recrystallization or chromatography to isolate the desired product in high yield and purity.

A notable method reported involves reacting tetrahydropyran-4-carbonitrile with appropriate halides under controlled conditions to yield the target compound effectively .

2-Isopropyl-8-oxa-2-azaspiro[4.5]decane finds applications in several domains:

  • Medicinal Chemistry: Due to its potential biological activities, it is explored as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique structure may contribute to the development of novel polymers or materials with specific properties.
  • Chemical Synthesis: It serves as a valuable building block in organic synthesis for creating more complex molecules.

Studies investigating the interactions of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane with various biological targets have indicated that its spirocyclic nature allows for unique binding modes with enzymes and receptors. These interactions can modulate enzymatic activity or influence signal transduction pathways, which are critical in understanding its pharmacological potential.

Several compounds share structural similarities with 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane, each exhibiting unique properties:

Compound NameSimilarityUnique Features
1-Methyl-8-oxa-2-azaspiro[4.5]decane0.90Similar spirocyclic core but different functional groups
8-Oxa-2azaspiro[4.5]decane0.85Lacks additional substituents affecting reactivity
1-Oxa-8-azaspiro[4.5]decane0.79Different nitrogen positioning alters properties
7-Oxa-2aza-spiro[3.5]nonane0.78Smaller ring size influences chemical behavior
4-(Methoxymethyl)piperidine hydrochloride0.90Different functional group leading to distinct reactivity

The uniqueness of 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane lies in its combination of a spirocyclic structure with an isopropyl substituent, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

183.162314293 g/mol

Monoisotopic Mass

183.162314293 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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